

# Commercial Sources and Application Notes for Research-Grade MOTS-c

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## Compound of Interest

Compound Name: *Mots-c*

Cat. No.: *B10818963*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for research-grade **MOTS-c**, a mitochondrial-derived peptide, and detailed application notes and protocols for its use in a research setting. **MOTS-c** has garnered significant interest for its role in regulating metabolic homeostasis, making it a key target for studies on aging, insulin resistance, and obesity.

## Reputable Commercial Suppliers

Sourcing high-quality, research-grade **MOTS-c** is critical for reproducible and reliable experimental outcomes. Below is a summary of reputable commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the peptide.

Supplier	Purity	Available Quantities	Storage (Lyophilized)
Peptide Sciences	≥99% HPLC	5mg, 10mg	Store at ≤-18°C
Limitless Biotech	≥98% HPLC	5mg, 10mg	Store at ≤-18°C
BioEdge Research Labs	>99% HPLC	10mg	Store in a cool, dry place
Northline Labs	High Purity	-	Store in a cool, dry place
American Research Peptides	99%	5mg, 10mg	-
Verified Peptides	99%	20mg	-
Core Peptides	-	10mg	-
Pure Health Peptides	≥99% HPLC	-	-
Polaris Peptides	>99% HPLC-MS	10mg	Store -20°C dry
AminoVault	≥99%	-	-
Research Peptides Lab	≥99% HPLC	10mg, 20mg, 40mg	Store at -20°C in dry conditions
BiotechPeptides	-	10mg	-

## Quality Control and Handling

Proper handling and storage of **MOTS-c** are paramount to maintain its stability and biological activity.

Reconstitution: For in vitro and in vivo experiments, lyophilized **MOTS-c** should be reconstituted with sterile, high-purity water, such as bacteriostatic water or HPLC-grade water. [1][2] To reconstitute, slowly inject the desired volume of solvent down the side of the vial to avoid foaming.[2][3] Gently swirl the vial to dissolve the peptide; do not shake vigorously.[2][3]

**Storage of Reconstituted Peptide:** Once reconstituted, **MOTS-c** solutions should be stored at 2-8°C and are stable for at least 30 days.[1] For longer-term storage, it is recommended to aliquot the solution and store it at -20°C or lower to avoid repeated freeze-thaw cycles.[1]

**Quality Control Parameters:** Researchers should ensure the supplier provides a certificate of analysis that includes:

- **Purity:** Determined by High-Performance Liquid Chromatography (HPLC), which should ideally be ≥98%.
- **Identity:** Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight (2174.6 g/mol ).[4]
- **Appearance:** Should be a white lyophilized powder.
- **Solubility:** Should be soluble in water.

## Application Notes: MOTS-c in Metabolic Research

**MOTS-c** is a key regulator of metabolic homeostasis, primarily through its activation of the AMP-activated protein kinase (AMPK) pathway.[5][6][7] Its effects have been observed in various models, from cell culture to in vivo studies in mice.

## In Vitro Applications

**Cell Lines:** **MOTS-c** has been shown to be effective in a variety of cell lines, including:

- **HEK293 cells:** Used as a general model for studying cellular metabolism.[5]
- **C2C12 myotubes:** A model for skeletal muscle cells, a primary target of **MOTS-c**.[8]
- **INS-1E and  $\alpha$ TC-1 cells:** Pancreatic beta and alpha cell lines, respectively, used to study the effects of **MOTS-c** on insulin and glucagon secretion.[9]

**Recommended Concentrations:** The optimal concentration of **MOTS-c** for in vitro experiments can vary depending on the cell line and the specific endpoint being measured. Based on published studies, a starting point for concentration ranges are:

- HEK293 cells: 10  $\mu$ M for 24 to 72 hours has been shown to alter cellular metabolism and gene expression.[5]
- C2C12 myotubes: 50  $\mu$ M for 48 hours has been used to prevent palmitic acid-induced atrophy.[8]
- INS-1E and  $\alpha$ TC-1 cells: Concentrations as low as 10 nM have been shown to affect insulin and glucagon secretion after overnight incubation.[9]

## In Vivo Applications

**Animal Models:** In vivo studies have primarily utilized mouse models to investigate the systemic effects of **MOTS-c** on metabolism.

**Administration and Dosage:** Intraperitoneal (IP) injection is a common route of administration for **MOTS-c** in mice.[10] Effective dosages have been reported in the following ranges:

- 0.5 mg/kg/day: This dosage, administered via IP injection, has been shown to prevent high-fat diet-induced obesity and insulin resistance in mice.[5]
- 15 mg/kg/day: This higher dosage, also administered via IP injection, improved physical performance in mice of various ages.[10]

## Experimental Protocols

### Protocol 1: In Vitro Glucose Uptake Assay using 2-NBDG

This protocol describes how to measure glucose uptake in cultured cells treated with **MOTS-c** using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

**Materials:**

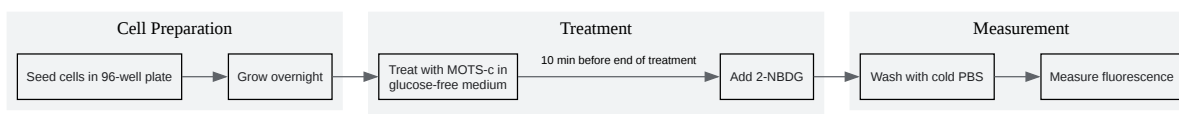
- Cultured cells (e.g., C2C12 myotubes)
- **MOTS-c** peptide, reconstituted

- Glucose-free culture medium
- 2-NBDG solution (100-200 µg/ml in glucose-free medium)[11]
- Phosphate-Buffered Saline (PBS)
- Cell imaging system or fluorescence plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow overnight.[11]
- **MOTS-c** Treatment: Treat the cells with the desired concentration of **MOTS-c** in glucose-free culture medium for the desired duration. Include a vehicle control group.
- 2-NBDG Incubation: Ten minutes before the end of the **MOTS-c** treatment, add 2-NBDG to a final concentration of 100-200 µg/ml.[11] The optimal incubation time with 2-NBDG may need to be determined empirically for each cell line.[11]
- Washing: After incubation, wash the cells twice with cold PBS to remove extracellular 2-NBDG.[12]
- Analysis: Measure the fluorescence of the cells using a fluorescence microscope or a plate reader with filters appropriate for fluorescein (excitation/emission ≈ 485/535 nm).[11]

#### Experimental Workflow for Glucose Uptake Assay



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*Workflow for in vitro glucose uptake assay.*

## Protocol 2: Western Blot for AMPK Activation

This protocol details the detection of phosphorylated AMPK (p-AMPK), a key indicator of **MOTS-c** activity, by Western blot.

Materials:

- Cultured cells treated with **MOTS-c**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

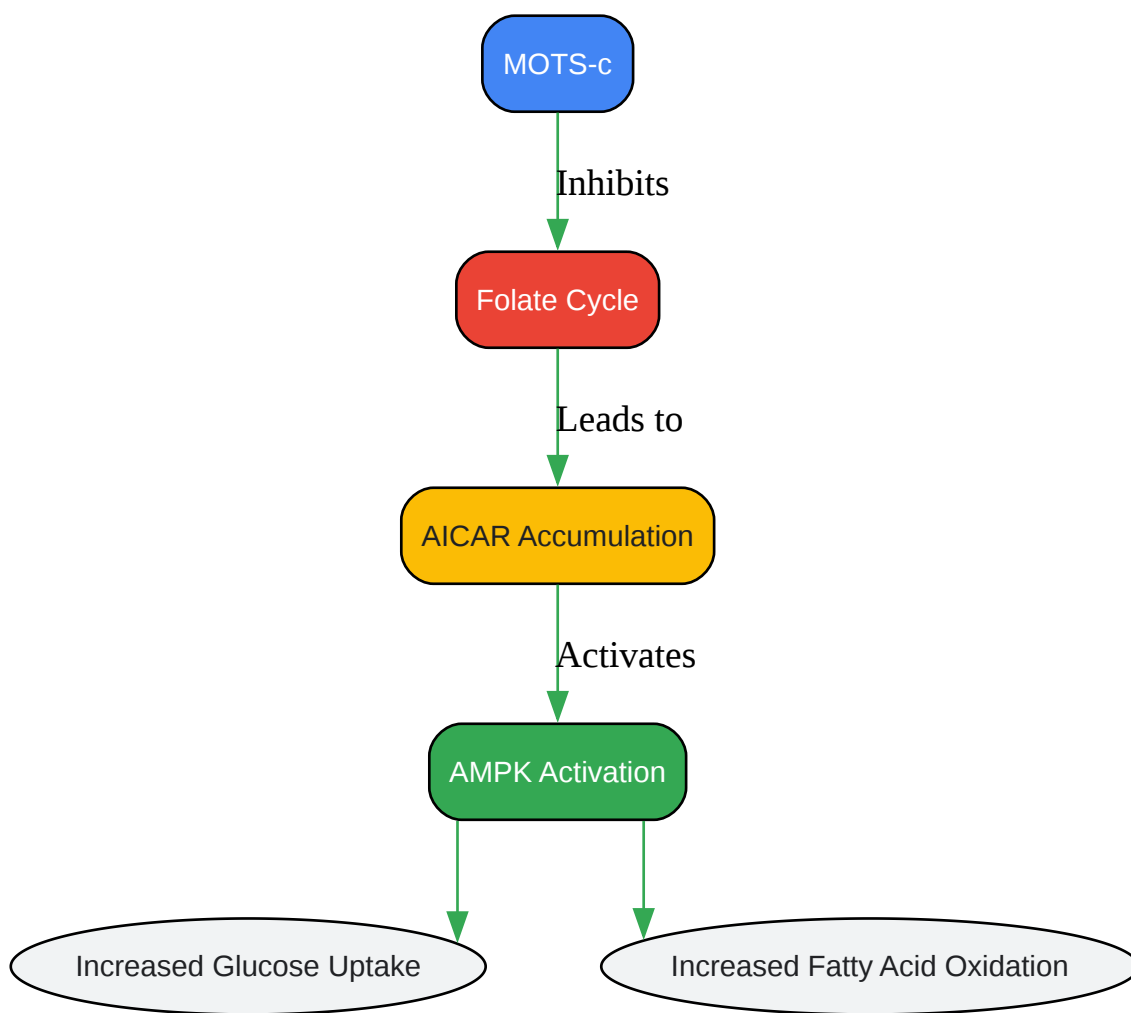
- **Cell Lysis:** After **MOTS-c** treatment, wash cells with cold PBS and lyse them in lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

## Signaling Pathway

**MOTS-c** exerts its metabolic effects primarily through the activation of the AMPK signaling pathway. This is initiated by **MOTS-c**'s inhibition of the folate cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[5][6] AICAR then activates AMPK, setting off a cascade of downstream effects that promote glucose uptake and fatty acid oxidation.[5][6]

### **MOTS-c** Signaling Pathway Diagram



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**MOTS-c** activates AMPK via the folate cycle.

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